Array ( [bid] => 15387423 ) Buy 1-(2-Fluoro-4-(methylthio)phenyl)propan-2-one

1-(2-Fluoro-4-(methylthio)phenyl)propan-2-one

Catalog No.
S16001538
CAS No.
M.F
C10H11FOS
M. Wt
198.26 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-(2-Fluoro-4-(methylthio)phenyl)propan-2-one

Product Name

1-(2-Fluoro-4-(methylthio)phenyl)propan-2-one

IUPAC Name

1-(2-fluoro-4-methylsulfanylphenyl)propan-2-one

Molecular Formula

C10H11FOS

Molecular Weight

198.26 g/mol

InChI

InChI=1S/C10H11FOS/c1-7(12)5-8-3-4-9(13-2)6-10(8)11/h3-4,6H,5H2,1-2H3

InChI Key

QQBWKBXZCPMUGD-UHFFFAOYSA-N

Canonical SMILES

CC(=O)CC1=C(C=C(C=C1)SC)F

1-(2-Fluoro-4-(methylthio)phenyl)propan-2-one is an organic compound characterized by its unique structure, which includes a propan-2-one moiety attached to a phenyl ring that carries a fluoro group and a methylthio group. Its molecular formula is C10H11FOSC_{10}H_{11}FOS, and it has a molecular weight of approximately 202.26 g/mol. The presence of the fluorine atom enhances its electronic properties, while the methylthio group contributes to its reactivity, making it a compound of interest in various fields, particularly medicinal chemistry and organic synthesis.

, including:

  • Oxidation: The methylthio group can be oxidized to form sulfoxides or sulfones. Common oxidizing agents include hydrogen peroxide and meta-chloroperoxybenzoic acid.
  • Reduction: The carbonyl group in the propan-2-one moiety can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
  • Nucleophilic Substitution: The fluoro or methylthio groups can be substituted with various nucleophiles, including amines or thiols, under appropriate conditions.

These reactions enable the synthesis of a variety of derivatives that can be tailored for specific applications in research and industry.

Research indicates that 1-(2-Fluoro-4-(methylthio)phenyl)propan-2-one may exhibit biological activity through its interaction with specific enzymes or receptors. The compound's structure allows it to potentially modulate various biochemical pathways, making it a candidate for further pharmacological studies. Its unique combination of functional groups may enhance its lipophilicity and metabolic stability, which are desirable traits for drug development.

Synthesis of 1-(2-Fluoro-4-(methylthio)phenyl)propan-2-one typically involves the following steps:

  • Starting Materials: The synthesis often begins with 2-fluoro-4-(methylthio)benzaldehyde and an appropriate acylating agent such as propanoyl chloride.
  • Reaction Conditions: The reaction is usually carried out under acidic conditions, often using a Lewis acid catalyst to facilitate the formation of the desired product.
  • Purification: After the reaction, purification techniques such as recrystallization or chromatography are employed to isolate and purify the final compound.

1-(2-Fluoro-4-(methylthio)phenyl)propan-2-one has several applications across different fields:

  • Medicinal Chemistry: Due to its potential biological activity, it may serve as a lead compound in drug discovery programs targeting specific diseases.
  • Organic Synthesis: It acts as an intermediate in the synthesis of more complex organic molecules, facilitating the development of new synthetic methodologies.
  • Material Science: The compound's unique properties may find applications in developing specialty chemicals and materials.

Studies focusing on the interactions of 1-(2-Fluoro-4-(methylthio)phenyl)propan-2-one with biological molecules are essential for understanding its mechanism of action. These studies often involve assessing how the compound binds to enzymes or receptors, influencing various metabolic pathways. Such interactions are crucial for evaluating its potential therapeutic effects and safety profiles in medicinal chemistry.

Several compounds exhibit structural similarities to 1-(2-Fluoro-4-(methylthio)phenyl)propan-2-one. Below is a comparison highlighting their uniqueness:

Compound NameMolecular FormulaKey Features
1-(2-Fluoro-4-(trifluoromethylthio)phenyl)propan-1-oneC10H8F4OSC_{10}H_{8}F_4OSContains a trifluoromethylthio group, enhancing lipophilicity
1-Chloro-1-(2-fluoro-5-(methylthio)phenyl)propan-2-oneC10H10ClFOSC_{10}H_{10}ClFOSFeatures chlorine substitution affecting reactivity
1-Chloro-1-(2-fluoro-6-(methylthio)phenyl)propan-2-oneC10H10ClFOSC_{10}H_{10}ClFOSDifferent positioning of substituents impacting chemical behavior
1-(3-Fluoro-2-(trifluoromethylthio)phenyl)propan-2-oneC10H8F3OSC_{10}H_{8}F_3OSVariations in functional groups affecting reactivity patterns

The unique combination of functional groups in 1-(2-Fluoro-4-(methylthio)phenyl)propan-2-one distinguishes it from similar compounds, enhancing its potential as an intermediate in organic synthesis and as a subject of interest in biological research due to its distinct reactivity and interaction profiles.

XLogP3

2.2

Hydrogen Bond Acceptor Count

3

Exact Mass

198.05146431 g/mol

Monoisotopic Mass

198.05146431 g/mol

Heavy Atom Count

13

Dates

Last modified: 08-15-2024

Explore Compound Types